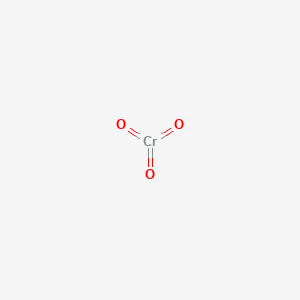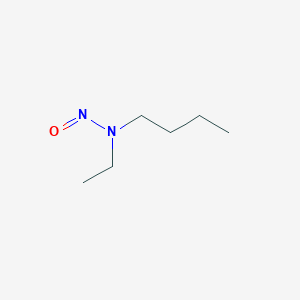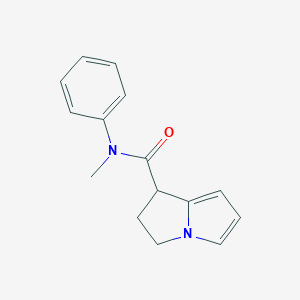
Chromium trioxide
Overview
Description
Chromium trioxide, also known as chromium(VI) oxide or chromic anhydride, is an inorganic compound with the formula CrO3. It is the acidic anhydride of chromic acid and is sometimes marketed under the same name. This compound appears as a dark-purple solid under anhydrous conditions and bright orange when wet. This compound is highly soluble in water and exhibits strong oxidizing properties .
Mechanism of Action
Target of Action
Chromium trioxide, also known as chromium(VI) oxide or chromic anhydride, is a powerful oxidizer . Its primary targets are organic compounds, including alcohols . It interacts with these compounds, causing oxidation reactions .
Mode of Action
This compound reacts with its targets through a process of oxidation . When it comes into contact with alcohols, it forms a chromic acid ester, which then evolves into a carbonyl compound . This transformation is facilitated by the addition of the alcohol oxygen to chromium, making it a good leaving group . A base, such as water, can then remove a proton from the carbon, forming a new π bond and breaking the O-Cr bond .
Biochemical Pathways
The oxidation of alcohols by this compound leads to the formation of carbonyl compounds . This process involves the formation of a chromic acid ester intermediate, which then evolves into the carbonyl compound . The reaction is facilitated by the addition of the alcohol oxygen to chromium, which makes it a good leaving group .
Pharmacokinetics
This compound is a solid compound that dissolves in water accompanied by hydrolysis . It is soluble in H2SO4, HNO3, (CH3CH2)2O, CH3COOH, (CH3)2CO . .
Result of Action
The oxidation of alcohols by this compound results in the formation of carbonyl compounds . This reaction can lead to the formation of various products, depending on the specific alcohol that is being oxidized . It’s important to note that this compound is a powerful oxidizer, a mutagen, and a carcinogen .
Action Environment
This compound is a dark-purple solid under anhydrous conditions and bright orange when wet . It decomposes above 197 °C, liberating oxygen and eventually giving Cr2O3 . The substance’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals . It’s also worth noting that this compound is mainly used for electroplating , and its use in these industrial processes can have significant environmental implications .
Biochemical Analysis
Biochemical Properties
Chromium trioxide interacts with various biomolecules, affecting their function and structure. For instance, it has been shown to affect the primary root growth of Vicia faba seeds
Cellular Effects
This compound has significant effects on cellular processes. It can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and multifaceted. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact details of these interactions and their consequences at the molecular level are still being investigated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . For example, in a study on Vicia faba seeds, the root growth was suppressed when exposed to high concentrations of this compound for 72 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on the ornamental fish Black molly, alterations in biochemical profiles of muscle tissues were observed after exposure to different concentrations of this compound .
Metabolic Pathways
This compound can interact with various enzymes and cofactors, potentially affecting metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles within the cell, potentially affecting its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium trioxide can be synthesized by reacting sodium chromate or sodium dichromate with concentrated sulfuric acid. The reactions are as follows: [ \text{Na}_2\text{CrO}_4 + \text{H}_2\text{SO}_4 \rightarrow \text{CrO}_3 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} ] [ \text{Na}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{CrO}_3 + \text{Na}_2\text{SO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrially, this compound is produced by the reaction of sodium dichromate with sulfuric acid. The process involves the careful addition of sulfuric acid to a solution of sodium dichromate, followed by crystallization of the this compound from the solution .
Chemical Reactions Analysis
Types of Reactions: Chromium trioxide undergoes various types of chemical reactions, primarily oxidation reactions. It is a potent oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Common Reagents and Conditions:
Jones Oxidation: this compound in aqueous sulfuric acid (Jones Reagent) is used to oxidize primary and secondary alcohols to carbonyl compounds and carboxylic acids.
Oxidation with Periodic Acid: At low temperatures, this compound catalyzed by periodic acid can oxidize benzyl alcohols and benzyl TBDMS ethers to their respective carbonyl compounds.
Major Products:
Carbonyl Compounds: Aldehydes and ketones from the oxidation of alcohols.
Carboxylic Acids: From the further oxidation of aldehydes.
Scientific Research Applications
Chromium trioxide has numerous applications in scientific research and industry:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the Jones oxidation.
Biology and Medicine: Employed in the preparation of biological samples for electron microscopy.
Industry: Utilized in chrome plating, anodizing aluminum, and the production of synthetic rubies
Comparison with Similar Compounds
Chromium trioxide is often compared with other chromium compounds such as:
Chromium(III) oxide (Cr2O3): Unlike this compound, chromium(III) oxide is a stable, green compound used as a pigment and in refractory materials.
Sodium dichromate (Na2Cr2O7): Another strong oxidizing agent, but less potent than this compound and often used in conjunction with sulfuric acid to produce this compound.
This compound is unique due to its high oxidizing power and its ability to form chromic acid in situ, making it highly effective in various oxidation reactions.
Properties
IUPAC Name |
trioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLPBDUCMAPZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Cr](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO3 | |
| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMIUM(VI) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | chromium(VI) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(VI)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Chromium trioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium_trioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040125 | |
| Record name | Chromium trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.994 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chromium trioxide, anhydrous appears as a dark purplish red solid. Under prolonged exposure to fire or heat the containers may explode. Highly toxic. A confirmed human carcinogen., Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Dark red to brown crystals, flakes, or powder; [HSDB] Soluble in water; [ACGIH], ODOURLESS DARK RED DELIQUESCENT CRYSTALS, FLAKES OR GRANULAR POWDER., CrO3: Dark-red, odorless flakes or powder. [Note: Often used in an aqueous solution (H2CrO4).] | |
| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromium oxide (CrO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1395 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHROMIUM(VI) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromic acid and chromates | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
482 °F at 760 mmHg (decomposes) (NTP, 1992), Approximately 250 °C decomposes, 482 °F (Decomposes) | |
| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chromic acid and chromates | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Very soluble (NTP, 1992), Solubility in water, 61.7 g/100 cc solution at 0 °C; 67.45 g/100 cc solution at 100 °C, In water, 169 g/100 g water at 25 °C, In water, 1667 g/L (EU Method A.6 (Water Solubility)), In water, 167.299 lb/100 lb water at 70 °F, Soluble in ethyl alcohol, ethyl ether, sulfuric and nitric acids, For more Solubility (Complete) data for CHROMIC TRIOXIDE (6 total), please visit the HSDB record page., Solubility in water, g/100ml: 61.7 (good), 63% | |
| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM(VI) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromic acid and chromates | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.7 (NTP, 1992) - Denser than water; will sink, 2.70, 2.7 g/cm³, 2.70 (CrO3) | |
| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM(VI) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromic acid and chromates | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
Very low (NIOSH, 2023), Very low | |
| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHROMIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chromic acid and chromates | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
USA government specifications for chromium trioxide are as follows: purity, 99.5% minimum; chloride, 0.10% maximum; sulfate, 0.20% maximum; water insoluble materials, 0.10% maximum; particle size, 10% minimum passes through -30 mesh (less than 590 um US sieve). | |
| Record name | CHROMIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark red, bipyramidal prismatic crystals, flakes or granular powder, Brown solid, Flake, ground powder form, Dark-red ... flakes or powder [Note: Often used in an aqueous solution (H2CrO4)] | |
CAS No. |
1333-82-0, 65272-70-0 | |
| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromium trioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromic trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium oxide (CrO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chromium(VI) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM(VI) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
385 °F (NTP, 1992), 197 °C, 387 °F (Decomposes) | |
| Record name | CHROMIUM TRIOXIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/14654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chromium trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1395 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHROMIC TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/518 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHROMIUM(VI) OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1194 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chromic acid and chromates | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0138.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)






